molecular formula C8H3Cl3N2O B12442926 3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole

3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole

Cat. No.: B12442926
M. Wt: 249.5 g/mol
InChI Key: QCGGSKPEPYCTGR-UHFFFAOYSA-N
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Description

3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole: is a heterocyclic compound characterized by the presence of an oxadiazole ring substituted with a 2,4,6-trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4,6-trichlorobenzohydrazide with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the cyclization occurs under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents due to its ability to interact with biological targets .

Medicine: The compound is being investigated for its potential medicinal properties, including antimicrobial, antifungal, and anticancer activities. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of an oxadiazole ring and a trichlorophenyl group. This structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C8H3Cl3N2O

Molecular Weight

249.5 g/mol

IUPAC Name

3-(2,4,6-trichlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H3Cl3N2O/c9-4-1-5(10)7(6(11)2-4)8-12-3-14-13-8/h1-3H

InChI Key

QCGGSKPEPYCTGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C2=NOC=N2)Cl)Cl

Origin of Product

United States

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